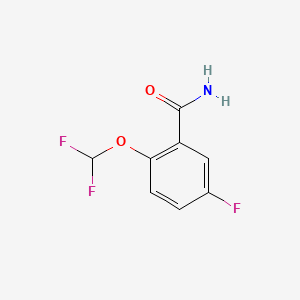

2-(Difluoromethoxy)-5-fluorobenzamide

Vue d'ensemble

Description

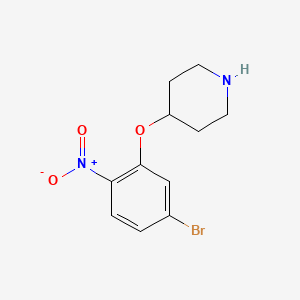

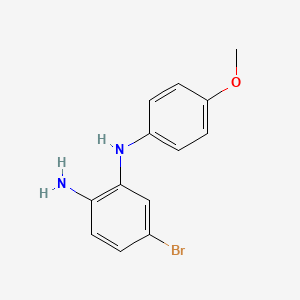

The compound “2-(Difluoromethoxy)-5-fluorobenzamide” likely contains a benzene ring, which is a common structure in many organic compounds. The “difluoromethoxy” group attached to the benzene ring suggests the presence of a methoxy group (an oxygen atom bonded to a carbon atom) where the carbon atom is also bonded to two fluorine atoms. The “5-fluorobenzamide” part indicates a benzamide group (a carboxamide group attached to a benzene ring) with a fluorine atom attached to the benzene ring .

Molecular Structure Analysis

The molecular structure would likely be planar due to the benzene ring, with the difluoromethoxy and fluorobenzamide groups attached to the ring. The exact geometry would depend on the specific locations of these groups on the benzene ring .Chemical Reactions Analysis

As for the chemical reactions, benzene rings are known to undergo electrophilic aromatic substitution reactions. The presence of the difluoromethoxy and fluorobenzamide groups could direct these reactions to specific positions on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. For example, the presence of the fluorine atoms might increase the compound’s stability and affect its reactivity .Applications De Recherche Scientifique

Pharmaceutical Intermediate

- Field : Pharmaceutical Industry

- Application : 2-(Difluoromethoxy)benzylamine, a compound similar to 2-(Difluoromethoxy)-5-fluorobenzamide, is used as a pharmaceutical intermediate .

Chemical Research

- Field : Chemical Research

- Application : 2-(Difluoromethoxy)benzylamine is also used in chemical research .

- Results : The results would also vary depending on the specific research context .

Antibacterial Products and Anaesthetics

- Field : Medicine

- Application : Difluoromethoxy aromatics have been subject to research into their efficacy as antibacterial products and anaesthetics .

- Results : The outcomes would also depend on the specific product, but the research indicates potential efficacy in these areas .

Liquid Crystal Displays

- Field : Technology

- Application : Difluoromethoxy phenyls are used in the development of liquid crystal displays .

- Methods : The high polarity of the electronegative fluorine atoms, combined with the potential aromatic stacking interactions of the phenyl groups, make difluoromethoxy phenyls invaluable components for construction of nematic liquid crystals containing permanent dipoles .

- Results : The use of these compounds has contributed to advancements in display technology .

Pesticides and Herbicides

- Field : Agriculture

- Application : The Difluoromethoxy phenyl motif also features in a number of pesticides and herbicides .

- Results : These compounds contribute to the effectiveness of these agricultural products .

Synthesis of Challenging OCF2H-Bearing N-Heterocycles

- Field : Organic Chemistry

- Application : Difluoromethoxylated ketones are used as building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles .

- Methods : The synthesis involves the reaction of α-(difluoromethoxy)ketones with arylhydrazines, resulting in a Fischer indole synthesis .

- Results : The resulting scaffolds, which are uncommon or even sometimes novel due to the directly attached emerging fluorinated group (EFG) OCF2H, might be of high potential in life sciences .

Synthesis and Insecticidal Activity of Novel F3CO- and F2HCO-Analogues

- Field : Agrochemicals

- Application : Tri- and difluoromethoxylated N-based heterocycles are synthesized and evaluated for their insecticidal activity .

- Methods : The preparation involves the synthesis of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid .

- Results : The resulting compounds showed promising insecticidal activity .

Synthesis of Fluorinated Polymers

- Field : Polymer Chemistry

- Application : Difluoromethoxy groups are used in the synthesis of fluorinated polymers .

Development of Fluorinated Coatings

Safety And Hazards

Propriétés

IUPAC Name |

2-(difluoromethoxy)-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAGFUXIMXZUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-5-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)

![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)